3-Methylglutamic acid

Description

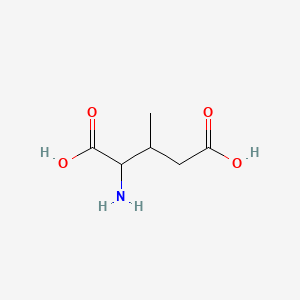

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947320 | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-97-8, 6070-75-3, 63088-04-0 | |

| Record name | Glutamic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63088-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylglutamic acid chemical structure and properties

An In-depth Technical Guide to 3-Methylglutamic Acid: Structure, Properties, and Applications

Introduction

This compound (3-MeGlu) is a non-proteinogenic amino acid that, despite its structural simplicity, occupies a significant position at the intersection of natural product biosynthesis, neuroscience, and synthetic chemistry. As a methylated derivative of the ubiquitous neurotransmitter L-glutamic acid, it serves not only as a crucial component of therapeutically relevant antibiotics but also as a valuable chiral building block for drug development professionals.[1][2]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its biological functions and the strategic choices made in its chemical synthesis and analysis. We will explore its stereochemically defined structure, physicochemical properties, biological origins, and its applications as a high-value molecule in pharmaceutical and life science research.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application. This compound is a chiral molecule, and its stereochemistry is critical to its biological function.

Chemical Structure and Stereoisomerism

The most significant stereoisomer of this compound, and the form found in nature, is (2S,3R)-2-amino-3-methylpentanedioic acid .[1] The "(2S)" configuration is analogous to L-glutamic acid, while the "(3R)" configuration of the methyl group is a key determinant for its specific biological recognition, for instance, by the enzymes involved in the biosynthesis of certain antibiotics.[1][3]

-

Common Name: (2S,3R)-3-Methylglutamic acid; 3-MeGlu

-

CAS Number: 6070-75-3 (for this compound); 910548-20-8 (for the (2S,3R)-hydrochloride salt)[4]

-

Molecular Formula: C₆H₁₁NO₄[4]

Physicochemical Properties

The physicochemical properties of this compound dictate its handling, formulation, and behavior in analytical systems. The free amino acid is a hygroscopic solid, making the more stable hydrochloride salt a common choice for laboratory use.[6]

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | PubChem[4] |

| 197.62 g/mol (HCl salt) | Santa Cruz Biotechnology[7] | |

| Physical State | White to pale brown solid | Smolecule[6] |

| Melting Point | Data for free acid not readily available. | |

| Solubility | Soluble in water. | Inferred from structure |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich, Smolecule[6] |

| XLogP3-AA | -3.1 | PubChem (Computed)[4] |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[4] |

| Rotatable Bond Count | 4 | PubChem (Computed)[4] |

Part 2: Biological Significance and Biosynthesis

The scientific interest in 3-MeGlu is largely driven by its role in biologically active natural products and its potential to interact with fundamental neurological pathways.

Role in Lipopeptide Antibiotics

(2S,3R)-3-MeGlu is a key structural component of therapeutically important nonribosomal lipopeptide antibiotics, including daptomycin and the calcium-dependent antibiotics (CDAs).[1][3] Its presence is not incidental; it is specifically incorporated by the nonribosomal peptide synthetase (NRPS) machinery and is crucial for the antibiotic's bioactivity. The specificity of the NRPS adenylation (A)-domain for the (2S,3R)-stereoisomer highlights the exquisite molecular recognition that governs the assembly of these complex natural products.[3]

Biosynthetic Pathway

The biosynthesis of (2S,3R)-3-MeGlu is a fascinating example of enzymatic modification prior to peptide assembly. It does not arise from the modification of a glutamate residue already within a peptide chain. Instead, the pathway proceeds as follows:

-

Methylation: The enzyme GlmT, a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of the Krebs cycle intermediate, α-ketoglutarate, to form (3R)-methyl-2-oxoglutarate.[3]

-

Transamination: A transaminase then converts (3R)-methyl-2-oxoglutarate into the final product, (2S,3R)-3-Methylglutamic acid.[3]

This precursor is then selected and activated by the NRPS machinery for incorporation into the growing lipopeptide chain.

Caption: Biosynthesis of (2S,3R)-3-Methylglutamic Acid.

Potential Role in Neuroscience

As a structural analog of L-glutamic acid, 3-MeGlu is a molecule of interest in neuroscience. It has been shown to act as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission.[6][7] This property makes it a valuable pharmacological tool for probing the function and dysfunction of the glutamatergic system, which is implicated in numerous neurodegenerative diseases.

Part 3: Chemical Synthesis and Analysis

The limited natural availability of 3-MeGlu necessitates robust chemical synthesis routes to access sufficient quantities for research and development. Asymmetric synthesis is paramount to obtain the biologically relevant stereoisomer.

Experimental Protocol: Asymmetric Synthesis

The following protocol is adapted from the diastereoselective conjugate addition method developed by Hartzoulakis and Gani, which provides excellent stereochemical control.[1]

Objective: To synthesize (2S,3R)-3-Methylglutamic acid via asymmetric Michael addition.

Causality: This method employs the chiral bis-lactim ether of cyclo-(R-Val-Gly) as a chiral auxiliary. The bulky tert-butyl group of the valine residue effectively shields one face of the lithiated anion intermediate, forcing the incoming electrophile (methyl (E)-butenoate) to approach from the opposite face. This steric control is the key to the high diastereoselectivity of the reaction, ensuring the desired (2S,3R) stereochemistry is established.

Materials:

-

Bis-lactim ether of cyclo-(R-Val-Gly)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Methyl (E)-butenoate

-

Ammonium chloride (NH₄Cl), saturated solution

-

Diethyl ether

-

Hydrochloric acid (HCl), 6 M

-

Dowex 50W-X8 resin (H⁺ form)

-

Aqueous ammonia

Procedure:

-

Anion Formation: Dissolve the bis-lactim ether of cyclo-(R-Val-Gly) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.0 equivalent) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting orange-red solution for 30 minutes to ensure complete formation of the lithiated anion.

-

Conjugate Addition: Add a solution of methyl (E)-butenoate (1.1 equivalents) in anhydrous THF dropwise to the anion solution. The deep color should fade to a pale yellow. Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude adduct.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically pure adduct.

-

Hydrolysis: Hydrolyze the purified adduct by refluxing in 6 M HCl for 12 hours. This cleaves the auxiliary and hydrolyzes the ester to yield the target amino acid hydrochloride salt and the auxiliary hydrochloride.

-

Ion-Exchange Chromatography: Concentrate the hydrolysis mixture to dryness. Dissolve the residue in water and apply it to a Dowex 50W-X8 (H⁺ form) column.

-

Wash the column extensively with water to remove the chiral auxiliary.

-

Elute the desired (2S,3R)-3-Methylglutamic acid with 1.5 M aqueous ammonia.

-

Isolation: Combine the ammonia-containing fractions, concentrate under reduced pressure, and lyophilize to yield pure (2S,3R)-3-Methylglutamic acid as a white, fluffy solid.

Experimental Protocol: Analytical Characterization

Confirming the identity, purity, and stereochemistry of the synthesized product is a critical, self-validating step.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and assess purity.

-

Sample Preparation: Dissolve 5-10 mg of the final product in deuterium oxide (D₂O).

-

¹H NMR (400 MHz, D₂O): Expected signals include a doublet for the C3-methyl group, a multiplet for the C3 proton, a doublet or multiplet for the C2 (alpha) proton, and multiplets for the C4 methylene protons. The exact chemical shifts should be compared to a verified standard or literature data from the synthesis reference.

-

¹³C NMR (101 MHz, D₂O): Expected signals include two in the carboxyl region (>170 ppm), signals for the C2 and C3 carbons in the 40-60 ppm range, a signal for the C4 carbon around 30-40 ppm, and a signal for the methyl carbon in the aliphatic region (<20 ppm).

2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Purpose: To assess purity and confirm molecular weight. For amino acids, which are polar and may lack a strong UV chromophore, derivatization is often the preferred strategy for robust chromatographic analysis.[8][9]

-

Derivatization (Pre-column): React the sample with a chiral derivatizing agent like N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-L-Val-NH₂) to form diastereomeric derivatives. This not only allows for chiral purity assessment but also introduces a strong chromophore for UV detection.[8]

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with an acid modifier like 0.1% trifluoroacetic acid (TFA).[8]

-

Detection: UV detection at 340 nm (for the FDNP derivative) coupled to an electrospray ionization mass spectrometer (ESI-MS).

-

-

Mass Spectrometry (ESI-MS): In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be at m/z 162.076. This provides unambiguous confirmation of the molecular weight.

Part 4: Applications in Research and Drug Development

This compound is more than a biochemical curiosity; it is a functional tool for advancing pharmaceutical science.

-

Chiral Building Block: Its defined stereocenters make it a valuable starting material in asymmetric synthesis, allowing for the construction of complex target molecules with high stereochemical fidelity, particularly for neuroactive compounds.[2]

-

Peptide Modification: Incorporating 3-MeGlu into peptides in place of glutamic acid can introduce conformational constraints or alter receptor binding properties. This is a key strategy in peptide-based drug design to improve stability, selectivity, and efficacy.

-

Neuroscience Probe: As a selective kainate receptor agonist, it is used in pharmacological assays to study the role of these receptors in synaptic transmission and to screen for novel receptor antagonists that may have therapeutic potential in epilepsy or neurodegenerative conditions.[7]

Conclusion

This compound exemplifies the value of fundamental molecules in advanced scientific application. From its integral role in the antimicrobial action of daptomycin to its utility as a precision tool in synthetic and medicinal chemistry, 3-MeGlu continues to be a compound of significant interest. A thorough understanding of its stereospecific biosynthesis, its targeted chemical synthesis, and its precise analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the ongoing development of novel therapeutics and the exploration of complex biological systems.

References

-

Hartzoulakis, B., & Gani, D. (1994). Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. Journal of the Chemical Society, Perkin Transactions 1, (18), 2525-2531. [Link]

-

Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information: General. The Royal Society of Chemistry. [Link]

-

Okuma, K., Ono, A. M., Tsuchiya, S., et al. (2009). Asymmetric synthesis of (2S,3R)- and (2S,3S)-[2-13C;3-2H] glutamic acid. Tetrahedron Letters, 50(13), 1482-1484. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Yin, J., & Zabriskie, T. M. (2006). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Chemical Communications, (27), 2915-2917. [Link]

-

Tokairin, Y., Soloshonok, V. A., Moriwaki, H., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. [Link]

-

ResearchGate. (2018). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Request PDF. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11412540, this compound. Retrieved January 21, 2026, from [Link].

-

ResearchGate. (n.d.). ¹H‐NMR spectroscopy of 3MGC acid. Retrieved January 21, 2026, from [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71750363, (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1). Retrieved January 21, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71750364, (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt. Retrieved January 21, 2026, from [Link].

-

Tsesarskaia, M., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research, 41-47. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved January 21, 2026, from [Link]

-

Pertzoff, V. A. (1933). THE SOLUBILITY OF GLUTAMIC ACID IN WATER AND CERTAIN ORGANIC SOLVENTS. Journal of Biological Chemistry, 100, 97-104. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

-

Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1367. [Link]

Sources

- 1. Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Tetrolic acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H11NO4 | CID 11412540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | C6H12ClNO4 | CID 71750363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy (2s,3R)-3-Methylglutamic acid [smolecule.com]

- 7. scbt.com [scbt.com]

- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to (2S,3R)-3-Methylglutamic Acid: Stereochemistry, Biosynthesis, and Biological Significance

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid of significant interest due to its integral role in the structure and function of several therapeutically important lipopeptide antibiotics, including daptomycin. Its unique stereochemistry dictates its biological incorporation and influences the overall activity of the parent molecule. This guide provides a comprehensive technical overview of (2S,3R)-3-Methylglutamic acid, covering its precise stereochemical nature, its stereospecific biosynthetic pathway, methods for its chemical synthesis, and its established biological roles. This document is intended for researchers, chemists, and drug development professionals engaged in natural product synthesis, antibiotic development, and peptide engineering.

Introduction and Physicochemical Properties

(2S,3R)-3-Methylglutamic acid, systematically named (2S,3R)-2-amino-3-methylpentanedioic acid, is an analogue of the common amino acid L-glutamic acid, featuring an additional methyl group at the C3 position.[1] This modification introduces a second stereocenter, leading to four possible stereoisomers, each with potentially distinct biological properties. The (2S,3R) configuration is the specific isomer found in nature, notably as a key structural component of calcium-dependent antibiotics (CDAs) and the life-saving antibiotic daptomycin.[2] In these complex molecules, the 3-methylglutamate (3-MeGlu) residue is crucial for their overall conformation and bioactivity.[3] Understanding the stereochemistry, synthesis, and biological incorporation of this specific isomer is therefore critical for the study and development of novel peptide-based therapeutics.

Table 1: Physicochemical Properties of (2S,3R)-3-Methylglutamic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3R)-2-amino-3-methylpentanedioic acid | PubChem[1] |

| Molecular Formula | C₆H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| Canonical SMILES | CN | PubChem[1] |

| InChIKey | FHJNAFIJPFGZRI-WUJLRWPWSA-N | PubChem[1] |

The Critical Role of Stereochemistry

The defining feature of 3-methylglutamic acid is the presence of two chiral centers at carbons C2 and C3. The Cahn-Ingold-Prelog priority rules dictate the S or R designation at each center, giving rise to four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).[4]

The (2S,3R) and (2S,3S) isomers are diastereomers, as are the (2R,3S) and (2R,3R) pairs. The (2S,3R) and (2R,3S) isomers are enantiomers of each other. Biological systems, with their chiral enzymatic machinery, exhibit remarkable specificity. The nonribosomal peptide synthetase (NRPS) machinery responsible for assembling antibiotics like CDA and daptomycin is specifically configured to recognize and incorporate only the (2S,3R) stereoisomer of 3-MeGlu.[2] Feeding experiments have shown that while synthetic (2S,3R)-3-MeGlu can be incorporated into these antibiotics, the (2S,3S) diastereomer cannot.[2]

Figure 1: Stereoisomers of this compound.

Biological Activity and Significance

Role in Lipopeptide Antibiotics

The primary biological significance of (2S,3R)-3-MeGlu stems from its role as a structural component of acidic lipopeptides produced by Streptomyces species.[3] In daptomycin and the CDAs, this residue is located at the penultimate C-terminal position and is essential for their antibiotic activity.[2][3] The methyl group at the β-position (C3) likely serves to constrain the conformation of the peptide backbone, influencing how the antibiotic interacts with bacterial cell membranes and exerts its therapeutic effect.

Interaction with Glutamate Receptors

While analogues of glutamate are often explored for their activity at excitatory amino acid receptors, the position of the methyl group is critical. Studies on methylglutamate analogues have shown that compounds with methylation at the C3 position are inactive at kainate receptors, a subtype of ionotropic glutamate receptors.[5] In stark contrast, the (2S,4R)-4-methylglutamate isomer (SYM 2081) is a highly potent and selective agonist at kainate receptors.[5][6] This sharp distinction in activity underscores the exquisite structural sensitivity of glutamate receptor binding pockets and highlights that (2S,3R)-3-MeGlu's primary known role is structural rather than as a direct receptor agonist in the central nervous system.

Biosynthesis Pathway

The biosynthesis of (2S,3R)-3-MeGlu is a fascinating example of enzymatic precision. It is not formed by the post-translational modification of a glutamate residue already within a peptide chain. Instead, it is synthesized as a free amino acid before being activated and incorporated by the NRPS machinery.[2] The pathway involves a stereospecific two-step conversion from the common metabolic intermediate, α-ketoglutarate.[3]

-

Methylation: The enzyme GlmT, an S-adenosyl methionine (SAM)-dependent methyltransferase, catalyzes the stereospecific methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate.[2][3]

-

Transamination: The branched-chain amino acid transaminase, IlvE, then efficiently catalyzes the amination of (3R)-3-methyl-2-oxoglutarate, yielding the final product, (2S,3R)-3-Methylglutamic acid, with complete stereocontrol.[2][3]

Figure 2: The two-step enzymatic pathway for the biosynthesis of (2S,3R)-3-MeGlu.

Methodologies for Chemical Synthesis

Stereoselective chemical synthesis is essential for obtaining pure (2S,3R)-3-MeGlu for research and as a standard for biosynthetic studies. Several strategies have been developed to control the stereochemistry at both the C2 and C3 positions.

Arndt-Eistert Homologation

One effective method involves the Arndt-Eistert homologation of a suitably protected (2S,3S)-3-methylaspartic acid derivative.[7] This reaction sequence extends the carbon chain by one methylene group while retaining the configuration at the C3 stereocenter, ultimately yielding the desired (2S,3R)-3-methylglutamic acid.[7]

Asymmetric Conjugate Addition

An alternative and highly diastereoselective approach is the conjugate addition of a chiral glycine enolate equivalent to an α,β-unsaturated ester.[7] For instance, the lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) can be added to methyl (E)-butenoate to produce (2S,3R)-3-Methylglutamic acid in good yield after hydrolysis.[7] The choice of the (E)- or (Z)-isomer of the butenoate substrate is critical for determining the final stereochemistry at C3.[7]

Protocol: Asymmetric Synthesis via Conjugate Addition

This protocol is a conceptual workflow based on published methodologies.[7]

-

Preparation of Chiral Auxiliary: Prepare the bis-lactim ether from cyclo-(R-Val-Gly). This serves as the chiral glycine equivalent.

-

Anion Formation: Dissolve the bis-lactim ether in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

-

Deprotonation: Add a strong base, such as n-butyllithium, dropwise to generate the lithiated anion.

-

Conjugate Addition: Slowly add a solution of methyl (E)-butenoate to the anion solution at -78 °C. Maintain the temperature for several hours to ensure the reaction goes to completion.

-

Quenching: Quench the reaction with a proton source, such as saturated aqueous ammonium chloride.

-

Workup and Purification: Extract the product into an organic solvent, dry, and concentrate. Purify the diastereomeric product by column chromatography.

-

Hydrolysis: Subject the purified intermediate to strong acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the chiral auxiliary and hydrolyze the ester, yielding the crude amino acid.

-

Final Purification: Purify the final (2S,3R)-3-Methylglutamic acid product by ion-exchange chromatography.

Figure 3: Workflow for the asymmetric synthesis of (2S,3R)-3-MeGlu.

Future Directions and Applications

The study of (2S,3R)-3-Methylglutamic acid continues to be relevant. Its defined role in potent antibiotics makes it a target for biosynthetic engineering. Modifying the enzymes in the biosynthetic pathway could allow for the creation of novel lipopeptides with altered glutamate residues, potentially leading to antibiotics with improved activity, a different spectrum of action, or reduced toxicity.[2] Furthermore, the availability of synthetic routes to this and other stereoisomers provides crucial tools for structure-activity relationship (SAR) studies, helping to elucidate the precise conformational requirements for the biological activity of complex peptides.

References

-

Butcher, R. A., et al. (2007). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Journal of the American Chemical Society, 129(42), 12746-12747. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11412540, this compound. [Link]

-

Baldwin, J. E., et al. (1994). Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. Tetrahedron, 50(23), 6841-6856. [Link]

-

Winn, M., et al. (2007). Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis. ChemBioChem, 8(15), 1775-1778. [Link]

-

Done, S. H., et al. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. Journal of Pharmacology and Experimental Therapeutics, 285(1), 384-390. [Link]

-

Jones, S., et al. (1997). A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes. Neuropharmacology, 36(7), 987-994. [Link]

-

Manhas, M. S. (2020). What do (2S,3S) and similar notations mean?. Chemistry Stack Exchange. [Link]

-

Conti, P., et al. (1997). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Bioorganic & Medicinal Chemistry, 5(2), 401-411. [Link]

Sources

- 1. This compound | C6H11NO4 | CID 11412540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Microbial Biosynthesis of 3-Methylglutamic Acid: Pathways, Mechanisms, and Experimental Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutamic acid (3-MeGlu) and its metabolic precursors are crucial components in a variety of microbial secondary metabolites, including therapeutically relevant lipopeptide antibiotics and iron-chelating siderophores. Understanding the biosynthetic origins of this non-proteinogenic amino acid is paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of novel bioactive compounds. This technical guide provides an in-depth exploration of the known biosynthetic pathways for 3-MeGlu in microorganisms. It delineates two primary, evolutionarily distinct routes: a de novo anabolic pathway originating from acetyl-CoA, and a direct methylation pathway starting from the central metabolite α-ketoglutarate. This document moves beyond mere description to explain the causal biochemistry, offers field-proven experimental workflows for pathway elucidation, and provides detailed protocols for key analytical procedures. The content is structured to serve as a comprehensive resource for researchers aiming to investigate, characterize, or engineer the production of this compound in microbial systems.

Part 1: Introduction to Microbial this compound

The Significance of this compound in Microbial Metabolism

This compound is not a common metabolite, but where it appears, it often plays a critical role in the function of specialized molecules. Its incorporation into nonribosomal peptides, such as the clinically important antibiotics daptomycin and the calcium-dependent antibiotics (CDAs), highlights its significance.[1] The methyl group provides steric bulk and alters the electronic properties of the glutamate side chain, which can be critical for the target binding and overall bioactivity of the parent molecule. Beyond antibiotics, the precursor 3-methylglutaconyl-CoA (3MG-CoA) is a building block for siderophores in fungi and unique fatty acids in myxobacteria, demonstrating its versatile role in microbial biochemistry.[2]

Overview of Biosynthetic Origins: A Tale of Two Precursors

Microorganisms have evolved at least two distinct strategies to synthesize the 3-methylglutamate moiety. The choice of pathway reflects the specific metabolic context and the final destination of the product.

-

The Leucine-Independent Anabolic Pathway: This route builds the carbon backbone from the ubiquitous precursor acetyl-CoA. It is found in diverse microorganisms, including the fungus Ustilago maydis, the myxobacterium Myxococcus xanthus, and the cyanobacterium Lyngbya majuscule.[2] This pathway essentially runs a portion of the leucine catabolic pathway in reverse.[3]

-

The Direct Methylation Pathway: This more direct route modifies a core metabolite, α-ketoglutarate, from the TCA cycle. It has been characterized in Streptomyces species for the production of lipopeptide antibiotics.[1] This pathway is notable for its efficiency, directly functionalizing a central metabolic intermediate.

This guide will dissect each pathway, examining the enzymes, mechanisms, and biological contexts that define them.

Part 2: The Leucine-Independent Anabolic Pathway (De Novo Synthesis)

This pathway provides a de novo route to 3MG-CoA, the direct precursor to 3-methylglutaconic acid, which can subsequently be converted to this compound. It leverages common mitochondrial enzymes to construct the C6 backbone from C2 acetyl-CoA units.[3]

Pathway Overview: From Acetyl-CoA to 3-Methylglutaconyl-CoA

The synthesis of 3MG-CoA from acetyl-CoA occurs in three key enzymatic steps, mirroring the final steps of ketogenesis before diverging.[2]

Caption: De novo biosynthesis of 3-Methylglutaconyl-CoA from Acetyl-CoA.

Key Enzymatic Steps and Mechanisms

-

Acetoacetyl-CoA Thiolase (T2): This enzyme catalyzes a Claisen condensation reaction between two molecules of acetyl-CoA to form acetoacetyl-CoA, releasing one molecule of Coenzyme A (CoASH).[3] This reaction is the committed step for diverting acetyl-CoA into this anabolic route.

-

HMG-CoA Synthase: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase performs a second condensation, joining acetoacetyl-CoA with another molecule of acetyl-CoA to produce HMG-CoA.[2] This C6 compound is a critical branch point in metabolism, also serving as a precursor for ketone bodies and isoprenoids.

-

3-Methylglutaconyl-CoA (3-MG-CoA) Hydratase: This enzyme's canonical role is in leucine catabolism, where it hydrates 3MG-CoA to form HMG-CoA.[4][5] However, the reaction is reversible. In this anabolic context, the enzyme functions as a dehydratase, catalyzing the elimination of water from HMG-CoA to form the double bond in 3MG-CoA.[2] The directionality is likely driven by the relative concentrations of substrate and product under specific metabolic conditions.[3]

Microbial Case Studies & Final Conversion

The utility of the de novo pathway is evident in the diverse secondary metabolites it enables.

| Microorganism | Final Product Class | Role of 3MG-CoA | Reference |

| Ustilago maydis (fungus) | Siderophore (Ferrichrome A) | Serves as a substrate for an acylase that incorporates it into the siderophore structure. | [2] |

| Myxococcus xanthus (myxobacterium) | Iso-odd chain fatty acids | Is processed via decarboxylation and reduction to isovaleryl-CoA, a primer for fatty acid synthesis. | [2] |

| Lyngbya majuscule (cyanobacterium) | Polyketide/Nonribosomal Peptide | Incorporated as a building block into complex secondary metabolites like curacin A. | [2] |

The final conversion of 3MG-CoA to this compound is less characterized but would logically proceed via two steps:

-

Thioester Hydrolysis: An acyl-CoA thioesterase would hydrolyze 3MG-CoA to 3-methylglutaconic acid and free CoASH.[2]

-

Reduction/Amination: The double bond of 3-methylglutaconic acid would need to be reduced, followed by a transamination or reductive amination step to install the amino group, yielding this compound.

Part 3: The Direct Methylation Pathway

This elegant pathway, identified in Streptomyces coelicolor, synthesizes (2S,3R)-3-methylglutamate for incorporation into lipopeptide antibiotics. It begins with the central TCA cycle intermediate, α-ketoglutarate.[1]

Pathway Overview: Methylation of α-Ketoglutarate

This two-step pathway is highly efficient, directly modifying a key metabolite.

Caption: Direct methylation pathway for (2S,3R)-3-MeGlu biosynthesis.

The Key Enzymes and Stereochemistry

-

S-Adenosyl Methionine (SAM)-Dependent Methyltransferase (GlmT): This enzyme catalyzes the core reaction, transferring a methyl group from SAM to the C3 position of α-ketoglutarate. This creates (3R)-methyl-2-oxoglutarate. The specificity of this enzyme is crucial for establishing the correct stereochemistry at the C3 position.[1]

-

Transaminase: A stereospecific transaminase then transfers an amino group from a donor (like glutamate or another amino acid) to the C2 position of (3R)-methyl-2-oxoglutarate. This reaction forms the final (2S,3R)-3-methylglutamic acid product, which is the specific isomer incorporated by the nonribosomal peptide synthetase machinery.[1]

Part 4: Experimental Guide to Pathway Elucidation

Investigating the biosynthesis of a metabolite like 3-MeGlu requires a multi-faceted approach that integrates genetics, biochemistry, and analytical chemistry.

Logical Workflow for Investigation

A robust strategy to differentiate between the de novo and direct methylation pathways in a new microorganism would follow this workflow.

Caption: Experimental workflow for elucidating 3-MeGlu biosynthetic pathways.

Protocol: Gene Deletion and Complementation Studies

This protocol is based on the strategy used to identify glmT.[1]

Objective: To confirm the function of a candidate gene (e.g., a putative methyltransferase) in 3-MeGlu biosynthesis.

Methodology:

-

Construct Deletion Mutant: Using a standard method for your organism (e.g., homologous recombination, CRISPR-Cas9), replace the coding sequence of the candidate gene with an antibiotic resistance cassette.

-

Verify Deletion: Confirm the correct gene replacement via PCR and sequencing.

-

Metabolite Profiling:

-

Grow the wild-type and deletion mutant strains under production conditions.

-

Extract metabolites from the culture supernatant or cell lysate.

-

Analyze the extracts using LC-MS/MS, looking for the parent mass of 3-MeGlu or the final natural product containing it.

-

Expected Result: The peak corresponding to the 3-MeGlu-containing product should be absent in the mutant strain but present in the wild-type.

-

-

Complementation (Rescue):

-

Introduce a plasmid carrying a functional copy of the candidate gene (under its native or an inducible promoter) back into the deletion mutant.

-

Repeat the metabolite profiling.

-

Expected Result: Production of the 3-MeGlu-containing product should be restored.

-

-

Feeding Study:

-

Grow the deletion mutant and feed the culture with the hypothesized product of the deleted enzyme (e.g., synthetic (3R)-methyl-2-oxoglutarate for a glmT mutant).[1]

-

Expected Result: If the downstream machinery is intact, feeding the intermediate should restore final product synthesis.

-

Protocol: Isotope Tracer Analysis using Mass Spectrometry

Objective: To determine the metabolic precursor of 3-MeGlu.

Methodology:

-

Culture Preparation: Prepare two sets of cultures in a defined minimal medium.

-

Precursor Feeding:

-

Set A: Supplement the medium with a ¹³C-labeled precursor for the de novo pathway, such as [1,2-¹³C₂]acetate.

-

Set B: Supplement the medium with a ¹³C-labeled precursor for the methylation pathway, such as [U-¹³C₅]α-ketoglutarate.

-

Include an unlabeled control culture for each set.

-

-

Harvest and Extraction: Grow the cultures for a period sufficient for incorporation and then extract metabolites.

-

LC-MS Analysis:

-

Analyze the extracts using high-resolution mass spectrometry.

-

Extract the ion chromatograms for the expected masses of unlabeled and labeled 3-MeGlu.

-

-

Data Interpretation:

-

De Novo Pathway: If the pathway proceeds from acetate, feeding [1,2-¹³C₂]acetate will result in a 3-MeGlu molecule with a mass increase of +2, +4, or +6, depending on how many labeled acetyl-CoA units are incorporated.

-

Methylation Pathway: If the pathway proceeds from α-ketoglutarate, feeding [U-¹³C₅]α-ketoglutarate and unlabeled SAM (with a ¹²C methyl group) will result in a 3-MeGlu molecule with a mass increase of +5.

-

Part 5: Summary and Future Directions

The biosynthesis of this compound in microorganisms is a fascinating example of metabolic diversity, with distinct pathways evolving to meet specific cellular needs. The de novo pathway from acetyl-CoA provides a route to build the C6 skeleton from a fundamental C2 unit, while the direct methylation of α-ketoglutarate offers an efficient modification of a central metabolite.

The experimental frameworks provided here—combining genomics, isotope tracing, genetic manipulation, and biochemical assays—represent a powerful strategy for dissecting these and other novel metabolic pathways. For drug development professionals, understanding these routes is the first step toward rationally engineering microorganisms to improve yields of valuable antibiotics or to create novel analogs through synthetic biology approaches. Future research will likely uncover additional variations of these pathways and identify the enzymes responsible for the final conversion steps, further enriching our toolkit for microbial metabolic engineering.

References

- Lieu, R., et al. (2016). On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. Journal of Inherited Metabolic Disease.

- Yuan, H., et al. (2012). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Chemical Science.

- Wortmann, S. B., et al. (2010). The 3-methylglutaconic acidurias: what's new? Journal of Inherited Metabolic Disease.

- Grünert, S. C., et al. (2013). Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

- Ryan, R. O., & Wortmann, S. B. (2019). 3-methylglutaric acid in energy metabolism. Clinica Chimica Acta.

- Lieu, R., & Ryan, R. O. (2014). Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Metabolites.

- ResearchGate. (n.d.). Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism. Request PDF.

- Quora. (2018). What are the experimental approaches for studying a metabolic pathway?

- MDPI. (1989). Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism.

Sources

- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Methylglutamic acid role in leucine catabolism pathway

An In-depth Technical Guide to the Role of 3-Methylglutamic Acid in the Leucine Catabolism Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the essential amino acid leucine is a critical metabolic pathway, not only for cellular energy homeostasis but also as a source of key metabolic intermediates. A central, yet often overlooked, player in this pathway is 3-methylglutaconic acid, an organic acid whose accumulation is a hallmark of a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. This guide provides a comprehensive technical overview of the role of 3-methylglutaconic acid and its corresponding CoA ester in the mitochondrial leucine degradation pathway. We will delve into the enzymatic intricacies of 3-methylglutaconyl-CoA hydratase (AUH), the enzyme responsible for its metabolism, explore the regulatory mechanisms governing this segment of the pathway, and provide detailed experimental protocols for the quantification of 3-methylglutaconic acid and the assessment of AUH activity. Furthermore, this guide will elucidate the biochemical underpinnings of both primary and secondary 3-methylglutaconic acidurias, offering insights for researchers and clinicians in the fields of metabolic disease and drug development.

Introduction: The Leucine Catabolism Pathway - A Vital Metabolic Hub

Leucine, an essential branched-chain amino acid (BCAA), serves as a crucial substrate for protein synthesis and as a significant source of energy, particularly in skeletal muscle.[1] Its catabolic pathway, primarily occurring within the mitochondria, funnels carbon skeletons into the tricarboxylic acid (TCA) cycle for ATP production.[1] This multi-step enzymatic process is tightly regulated to meet the cell's metabolic demands.

The initial steps of leucine degradation involve its transamination to α-ketoisocaproate (KIC), followed by oxidative decarboxylation to isovaleryl-CoA.[1] A series of subsequent reactions, including dehydrogenation and carboxylation, lead to the formation of 3-methylglutaconyl-CoA. This intermediate stands at a critical juncture in the pathway, and its metabolic fate is the central focus of this guide.

The Core Reaction: Hydration of 3-Methylglutaconyl-CoA

The pivotal step in the metabolism of 3-methylglutaconyl-CoA is its reversible hydration to form (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][3] This reaction is catalyzed by the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (AUH) (EC 4.2.1.18).[3][4]

The Enzyme: 3-Methylglutaconyl-CoA Hydratase (AUH)

Encoded by the AUH gene, this enzyme is a member of the enoyl-CoA hydratase/isomerase superfamily.[3][5] Structurally, the human AUH enzyme is a hexamer, forming a dimer of trimers.[3] Beyond its catalytic role in leucine metabolism, AUH has a fascinating dual function as an AU-rich element (ARE)-binding protein, suggesting its involvement in the regulation of mRNA stability and mitochondrial protein synthesis.[4][6][7]

Catalytic Mechanism

The hydration of 3-methylglutaconyl-CoA by AUH proceeds through a stereospecific addition of a water molecule across the double bond. While the detailed crystal structure and active site have been studied, the precise mechanism involves the following key steps:

-

Substrate Binding: 3-methylglutaconyl-CoA binds to the active site of the AUH enzyme.

-

Nucleophilic Attack: A water molecule, activated by a general base catalyst within the active site, performs a nucleophilic attack on the C3 of the 3-methylglutaconyl-CoA.

-

Protonation: A general acid catalyst in the active site donates a proton to the C2 of the substrate.

-

Product Release: The resulting product, HMG-CoA, is released from the enzyme.

Regulation of the Pathway

The flux through the leucine catabolism pathway is meticulously controlled at several levels to adapt to the cell's energy status and the availability of substrates.

Transcriptional Regulation

The expression of the AUH gene, encoding for 3-methylglutaconyl-CoA hydratase, is subject to transcriptional control, although the specific transcription factors and regulatory elements are still under investigation. Its expression levels are known to vary across different tissues.[8]

Allosteric Regulation of Flanking Enzymes

The activity of enzymes immediately upstream and downstream of AUH is modulated by allosteric effectors, which provides a rapid mechanism for controlling the flow of metabolites.

-

3-Methylcrotonyl-CoA Carboxylase (MCC): This enzyme, which produces 3-methylglutaconyl-CoA, is a biotin-dependent carboxylase.[9] It is subject to feedback inhibition by downstream metabolites of the leucine catabolism pathway, including 3-methylglutaconyl-CoA itself.[9]

-

HMG-CoA Lyase: This enzyme catalyzes the cleavage of HMG-CoA to acetyl-CoA and acetoacetate. While not directly allosterically regulated in the classical sense, its activity is influenced by the availability of its substrate, HMG-CoA, and the downstream accumulation of acetyl-CoA can indirectly affect the pathway's flux.[10]

Pathophysiology: 3-Methylglutaconic Aciduria

The clinical significance of 3-methylglutaconic acid lies in its accumulation in a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (MGA) .[11][12] These are broadly classified into primary and secondary forms.

Primary 3-Methylglutaconic Aciduria (Type I)

This is a rare autosomal recessive disorder caused by mutations in the AUH gene, leading to a deficiency of 3-methylglutaconyl-CoA hydratase activity.[3][13] The enzymatic block results in the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and excreted in the urine.[13] Patients with Type I MGA also exhibit elevated levels of 3-hydroxyisovaleric acid.[13]

Secondary 3-Methylglutaconic Acidurias

In these more common forms of MGA, the primary genetic defect does not lie within the leucine catabolism pathway. Instead, a diverse range of mitochondrial dysfunctions can lead to the secondary accumulation of 3-methylglutaconic acid.[14][15] The prevailing hypothesis for this phenomenon is the "acetyl-CoA diversion pathway" .[10][14] In conditions of impaired mitochondrial respiration and TCA cycle function, there is an accumulation of mitochondrial acetyl-CoA. This excess acetyl-CoA can be diverted into a pathway that essentially runs a portion of the leucine catabolism pathway in reverse, leading to the formation of HMG-CoA and subsequently 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid.[10][14]

Experimental Protocols

For researchers and clinicians, the accurate measurement of 3-methylglutaconic acid and the enzymatic activity of 3-methylglutaconyl-CoA hydratase are crucial for diagnosis and research.

Quantification of 3-Methylglutaconic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the quantification of 3-methylglutaconic acid in biological fluids.[2]

Principle: Organic acids are extracted from the biological sample, derivatized to make them volatile, and then separated and quantified by GC-MS. The use of a stable isotope-labeled internal standard is essential for accurate quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 1 mL of urine or plasma, add a known amount of a stable isotope-labeled internal standard (e.g., [2H3]-3-methylglutaconic acid).

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids with an organic solvent such as ethyl acetate (repeat 2-3 times).

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of 3-methylglutaconic acid and its internal standard.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of 3-methylglutaconic acid and a fixed amount of the internal standard.

-

Calculate the concentration of 3-methylglutaconic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

3-Methylglutaconyl-CoA Hydratase (AUH) Enzyme Activity Assay

This coupled enzyme assay allows for the indirect measurement of AUH activity in cell lysates or purified enzyme preparations.[16][17]

Principle: The assay measures the formation of HMG-CoA from 3-methylglutaconyl-CoA. The HMG-CoA produced is then cleaved by HMG-CoA lyase, and one of the products, acetoacetate, is reduced to 3-hydroxybutyrate by 3-hydroxybutyrate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the AUH activity.

Step-by-Step Methodology:

-

Substrate Synthesis:

-

3-methylglutaconyl-CoA can be synthesized from 3-methylcrotonyl-CoA using purified 3-methylcrotonyl-CoA carboxylase.[16] Alternatively, it can be purchased from specialized chemical suppliers.

-

-

Reaction Mixture Preparation (per well of a 96-well plate):

-

Buffer: 100 mM Tris-HCl, pH 8.0.

-

NADH: 0.2 mM.

-

3-Hydroxybutyrate Dehydrogenase: ~5 units.

-

HMG-CoA Lyase: ~0.5 units.

-

Cell Lysate or Purified Enzyme: Amount to be optimized, typically 10-50 µg of protein.

-

-

Assay Procedure:

-

Add all reaction components except the substrate to the microplate wells.

-

Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 3-methylglutaconyl-CoA to a final concentration of 50-100 µM.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Calculation of Enzyme Activity:

-

Determine the linear rate of absorbance change (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express the activity as nmol of NADH oxidized per minute per milligram of protein.

-

Data Presentation

Table 1: Kinetic Parameters of Human 3-Methylglutaconyl-CoA Hydratase (AUH)

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| 3-Methylglutaconyl-CoA | 6.9 | 568-614 | [16] |

Note: These values were determined in control fibroblasts and may vary depending on the tissue and experimental conditions.

Table 2: Reference Ranges for Urinary 3-Methylglutaconic Acid

| Age Group | Concentration (mmol/mol creatinine) | Source |

| All Ages | 0 - 4.5 | [18] |

| General Reference | 0.38 - 2.0 | [11] |

Note: Reference ranges can vary between laboratories. It is crucial to establish and validate reference ranges within each specific laboratory.

Visualization of the Leucine Catabolism Pathway

The following diagrams, generated using the DOT language, illustrate the central role of 3-methylglutaconyl-CoA in leucine metabolism and the consequences of its impaired processing.

Caption: Leucine catabolism pathway highlighting 3-methylglutaconyl-CoA.

Caption: Proposed acetyl-CoA diversion pathway in secondary MGA.

Conclusion

3-Methylglutaconic acid and its CoA ester are more than just intermediates in an amino acid degradation pathway. Their accumulation serves as a critical biomarker for a spectrum of mitochondrial and metabolic disorders, providing a window into cellular energy dysfunction. A thorough understanding of the enzymatic and regulatory mechanisms surrounding 3-methylglutaconyl-CoA is paramount for the development of diagnostic tools and therapeutic strategies for these challenging conditions. This guide has provided a detailed technical framework for researchers and clinicians, from the fundamental biochemistry to practical experimental protocols, to aid in the ongoing investigation of this important area of metabolism.

References

-

3-Methylglutaconic Acid | Rupa Health. (URL: [Link])

-

Narisawa, K., Gibson, K. M., Sweetman, L., Nyhan, W. L., Duran, M., & Wadman, S. K. (1986). Deficiency of 3-Methylglutaconyl-Coenzyme A Hydratase in Two Siblings with 3-Methylglutaconic Aciduria. Journal of Clinical Investigation, 77(4), 1148–1152. (URL: [Link])

-

Kelley, R. I. (1993). Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry. Clinica Chimica Acta, 220(2), 157–164. (URL: [Link])

-

Su, B., & Ryan, R. O. (2016). On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. Journal of inherited metabolic disease, 39(2), 191–197. (URL: [Link])

-

3-Methylglutaconic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io. (URL: [Link])

-

Graphviz. (n.d.). Intro to DOT language. In Large-scale Biological Network Analysis and Visualization 1.0 documentation. (URL: [Link])

-

Jones, D. E., Romenskaia, I., Kosma, D. K., & Ryan, R. O. (2020). Isomerization of trans-3-methylglutaconic acid. FEBS letters, 594(21), 3629–3637. (URL: [Link])

-

Su, B., & Ryan, R. O. (2014). Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. Journal of inherited metabolic disease, 37(4), 535–540. (URL: [Link])

-

Wikipedia. (2023, November 29). Methylcrotonyl-CoA carboxylase. (URL: [Link])

-

Wikipedia. (2023, October 29). Methylglutaconyl-CoA hydratase. (URL: [Link])

-

Jones, D. E., Romenskaia, I., & Ryan, R. O. (2021). Small Molecules as Alternate Substrates for 3-Methylglutaconylation. International journal of molecular sciences, 22(19), 10582. (URL: [Link])

-

Nakagawa, J., Waldner, H., Meyer-Monard, S., Hofsteenge, J., Jenö, P., & Moroni, C. (1995). AUH, a gene encoding an AU-specific RNA binding protein with intrinsic enoyl-CoA hydratase activity. Proceedings of the National Academy of Sciences of the United States of America, 92(6), 2051–2055. (URL: [Link])

-

Nakagawa, J., Waldner, H., Meyer-Monard, S., Hofsteenge, J., Jenö, P., & Moroni, C. (1995). AUH, a gene encoding an AU-specific RNA binding protein with intrinsic enoyl-CoA hydratase activity. PubMed. (URL: [Link])

-

Methylglutaconyl-CoA hydratase - Grokipedia. (URL: [Link])

-

Jones, D. E., Romenskaia, I., & Ryan, R. O. (2023). Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation. International journal of molecular sciences, 24(14), 11696. (URL: [Link])

-

GeneCards. (n.d.). AUH Gene. (URL: [Link])

-

Open Targets Platform. (n.d.). AUH profile page. (URL: [Link])

-

Gibson, K. M., El-Hattab, A. W., Ghanem, L. R., & Al-Dirbashi, O. Y. (1989). 3-Methylglutaconyl-CoA hydratase, 3-methylcrotonyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA lyase deficiencies: a coupled enzyme assay useful for their detection. Clinica chimica acta; international journal of clinical chemistry, 184(1), 57–64. (URL: [Link])

-

Jones, D. E., Romenskaia, I., & Ryan, R. O. (2021). Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism. International journal of molecular sciences, 22(23), 13038. (URL: [Link])

-

Jones, D. E., et al. (2021). Small Molecules as Alternate Substrates for 3-Methylglutaconylation. ResearchGate. (URL: [Link])

-

Wortmann, S. B., Kluijtmans, L. A., Engelke, U. F., Wevers, R. A., & Morava, E. (2012). The 3-methylglutaconic acidurias: what's new?. Journal of inherited metabolic disease, 35(1), 13–22. (URL: [Link])

-

Wortmann, S. B., et al. (2013). 3-Methylglutaconic aciduria — Lessons from 50 genes and 977 patients. Journal of Inherited Metabolic Disease, 36(6), 923-928. (URL: [Link])

-

HRSA. (n.d.). 3-methylglutaconic aciduria. (URL: [Link])

-

Mahley, R. W., & Bersot, T. P. (2013). Allosteric inhibitors of HMG-CoA reductase, the key enzyme involved in cholesterol biosynthesis. The Journal of lipid research, 54(12), 3213–3215. (URL: [Link])

-

Gallardo, M. E., et al. (2001). The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency. The American Journal of Human Genetics, 68(2), 334–346. (URL: [Link])

-

Jones, D. E., et al. (2020). Isomerization of trans-3-methylglutaconic acid. FEBS Letters, 594(21), 3629-3637. (URL: [Link])

-

Humm, A., et al. (2009). Amino acid analysis in biological fluids by GC-MS. Journal of Chromatography B, 877(22), 2039-2045. (URL: [Link])

-

ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. (URL: [Link])

-

Narisawa, K., et al. (1986). Deficiency of 3-methylglutaconyl-coenzyme A hydratase in two siblings with 3-methylglutaconic aciduria. Journal of Clinical Investigation, 77(4), 1148-1152. (URL: [Link])

-

Tsikas, D. (2017). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Journal of Chromatography B, 1043, 134-146. (URL: [Link])

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. (URL: [Link])

-

Hertzog, A., et al. (2022). 3-Methylglutaconyl-CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis. JIMD reports, 63(6), 568–574. (URL: [Link])

-

ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) spectra for 3-methylglutaconic acid (3-MGA) and 3-methylglutaric acid. (URL: [Link])

-

MedlinePlus. (2021, March 18). 3-methylcrotonyl-CoA carboxylase deficiency. (URL: [Link])

-

ResearchGate. (n.d.). Allosteric inhibitors of HMG-CoA reductase, the key enzyme involved in cholesterol biosynthesis. (URL: [Link])

-

Chemical Communications. (2013). Allosteric inhibitors of HMG-CoA reductase, the key enzyme involved in cholesterol biosynthesis. (URL: [Link])

-

Wikipedia. (2023, December 12). HMG-CoA reductase. (URL: [Link])

-

Southeastern Regional Newborn Screening & Genetics Collaborative. (n.d.). 3MCC Fact Sheet. (URL: [Link])

-

Gibson, K. M., et al. (1991). 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: biochemical studies and family investigation of four generations. Journal of inherited metabolic disease, 14(4), 479–488. (URL: [Link])

-

Al-Hussaini, A. A., et al. (2021). 3-methylcrotonyl-CoA carboxylase deficiency in a child with developmental regression and delay: call for early diagnosis and multidisciplinary approach. BMJ case reports, 14(7), e243444. (URL: [Link])

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. (URL: [Link])

-

Escher. (n.d.). Getting started with Escher visualizations. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. AUH, a gene encoding an AU-specific RNA binding protein with intrinsic enoyl-CoA hydratase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AUH, a gene encoding an AU-specific RNA binding protein with intrinsic enoyl-CoA hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. platform.opentargets.org [platform.opentargets.org]

- 9. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 10. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 12. 3-Methylglutaconic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]

- 13. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. content-assets.jci.org [content-assets.jci.org]

- 17. 3-Methylglutaconyl-CoA hydratase, 3-methylcrotonyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA lyase deficiencies: a coupled enzyme assay useful for their detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Methylglutaconic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

The Metabolic Crossroads of 3-Methylglutaconic Acid: An In-depth Technical Guide to its Origin in Secondary 3-MGA-urias

Abstract

3-Methylglutaconic aciduria (3-MGA-uria) represents a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid (3-MGA). While primary 3-MGA-uria is a well-defined inborn error of leucine metabolism, the secondary forms are associated with a surprisingly diverse array of genetic defects that converge on a common biochemical phenotype. These secondary 3-MGA-urias are increasingly recognized as indicators of underlying mitochondrial dysfunction. This technical guide provides a comprehensive exploration of the metabolic origins of 3-MGA in these complex secondary disorders, moving beyond the canonical leucine degradation pathway to elucidate alternative routes of its formation. We will delve into the intricate relationship between mitochondrial energy metabolism and the accumulation of 3-MGA, and provide detailed experimental strategies for researchers and drug development professionals to investigate these pathways.

Introduction: 3-Methylglutaconic Aciduria - More Than a Single Metabolic Block

3-Methylglutaconic aciduria is not a single disease but rather a biochemical hallmark of several distinct genetic disorders[1]. These are broadly classified into two main categories:

-

Primary 3-MGA-uria (Type I): This is a rare autosomal recessive disorder caused by mutations in the AUH gene, which encodes the enzyme 3-methylglutaconyl-CoA hydratase[2][3]. This enzyme catalyzes a key step in the degradation of the branched-chain amino acid leucine[2]. A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA[4]. Patients with primary 3-MGA-uria can be distinguished by a distinctive pattern of metabolite excretion, including highly elevated 3-MGA, slightly elevated methylglutaric acid, and a high level of 3-hydroxyisovaleric acid[3].

-

Secondary 3-MGA-urias (Types II-V and beyond): This heterogeneous group of disorders is not caused by a defect in the leucine degradation pathway itself[2]. Instead, the accumulation of 3-MGA is a secondary consequence of a broader cellular dysfunction, most commonly affecting the mitochondria[1][5]. These disorders present with a wide range of clinical symptoms, from cardiomyopathy and neutropenia in Barth syndrome (Type II) to deafness, encephalopathy, and Leigh-like syndrome in MEGDEL syndrome[1][6]. The unifying feature is the paradoxical excretion of 3-MGA in the absence of a primary defect in leucine catabolism[4].

The Canonical Pathway: Leucine Degradation

To understand the origins of 3-MGA, it is essential to first grasp its role in the normal catabolism of leucine. This multi-step process, primarily occurring in the mitochondria, breaks down leucine for energy production.

In primary 3-MGA-uria, a deficiency in 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) leads to a bottleneck at the conversion of 3-methylglutaconyl-CoA to HMG-CoA, resulting in the accumulation and subsequent excretion of 3-MGA[2][7].

The Enigma of Secondary 3-MGA-urias: A Mitochondrial Connection

The central question in secondary 3-MGA-urias is: if the leucine degradation pathway is intact, what is the metabolic origin of 3-MGA? The prevailing hypothesis points towards a common underlying theme of mitochondrial dysfunction[4][5]. A diverse range of genetic defects affecting mitochondrial processes can lead to this biochemical phenotype. These include:

-

Disorders of Phospholipid Remodeling:

-

Barth Syndrome (TAZ mutation): Caused by mutations in the TAZ gene, which encodes tafazzin, an enzyme crucial for the remodeling of cardiolipin, a key phospholipid of the inner mitochondrial membrane[1]. Defective cardiolipin leads to impaired mitochondrial structure and function.

-

MEGDEL Syndrome (SERAC1 mutation): Results from mutations in the SERAC1 gene, which is involved in phosphatidylglycerol remodeling, another critical process for mitochondrial membrane integrity and function[3][6].

-

-

Defects in Mitochondrial Protein Synthesis and Maintenance: Several genetic disorders affecting the machinery of mitochondrial protein synthesis have been linked to 3-MGA-uria.

-

Disorders of Coenzyme Q10 Biosynthesis: Deficiencies in the intricate pathway of Coenzyme Q10 (CoQ10) synthesis, a vital component of the electron transport chain, can also manifest with 3-MGA-uria.

-

Defects in the Electron Transport Chain (ETC) and Oxidative Phosphorylation (OXPHOS): Impairments in the function of the ETC complexes can lead to a cascade of metabolic derangements, including the accumulation of 3-MGA.

An Alternative Pathway: The Acetyl-CoA Overflow Hypothesis

In the context of mitochondrial dysfunction, a compelling alternative pathway for 3-MGA synthesis has been proposed, which bypasses the leucine degradation pathway altogether[4]. This hypothesis posits that impaired mitochondrial respiration leads to a buildup of acetyl-CoA, the central currency of cellular metabolism.

This excess acetyl-CoA can then be shunted into a reverse pathway, essentially a partial reversal of the final steps of leucine degradation, to produce 3-MGA.

The key steps in this proposed pathway are:

-

Acetyl-CoA Accumulation: Mitochondrial dysfunction, particularly defects in the electron transport chain, leads to a reduced rate of oxidative phosphorylation. This causes a backup in the Krebs cycle and an accumulation of its primary fuel source, acetyl-CoA[2][8].

-

Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme thiolase.

-

HMG-CoA Synthase: Acetoacetyl-CoA then combines with another molecule of acetyl-CoA to form HMG-CoA, catalyzed by HMG-CoA synthase.

-

Reverse Hydratase Activity: In a crucial step, 3-methylglutaconyl-CoA hydratase, the same enzyme deficient in primary 3-MGA-uria, is proposed to operate in reverse, converting HMG-CoA back to 3-methylglutaconyl-CoA[4].

-

Hydrolysis to 3-MGA: The final step involves the hydrolysis of the thioester bond of 3-methylglutaconyl-CoA by a yet-to-be-fully-characterized thioesterase, releasing free 3-MGA, which is then excreted in the urine[9][10].

This model provides a unifying explanation for the diverse genetic causes of secondary 3-MGA-urias, linking them all to a common metabolic consequence of mitochondrial dysfunction.

Experimental Strategies for Elucidating the Metabolic Origin of 3-MGA

Distinguishing between primary and secondary 3-MGA-urias and pinpointing the metabolic origin of 3-MGA requires a multi-pronged experimental approach.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The foundational step in the investigation of a suspected 3-MGA-uria is the quantitative analysis of urinary organic acids by GC-MS. This technique allows for the precise measurement of 3-MGA and other key metabolites.

Table 1: Typical Urinary 3-MGA Excretion Levels

| Condition | Urinary 3-MGA Levels (mmol/mol creatinine) |

| Healthy Individuals | < 20[2] |

| Primary 3-MGA-uria (Type I) | Often > 1000, can be significantly higher[2] |

| Secondary 3-MGA-urias | Intermittently elevated, can rise above 1000[2] |

Key Differentiating Metabolites:

-

3-Hydroxyisovaleric acid: Significantly elevated in primary 3-MGA-uria, but typically normal in secondary forms[3].

-

Cis:trans ratio of 3-MGA: In primary 3-MGA-uria, this ratio is approximately 2:1, whereas in secondary forms, it is closer to 1:1[5].

Step-by-Step Protocol for Urinary Organic Acid Analysis by GC-MS:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol).

-

Add internal standards (e.g., tropic acid and 2-ketocaproic acid).

-

Treat with hydroxylamine to form oxime derivatives of ketoacids.

-

Acidify the sample to a pH < 2 with HCl.

-

-

Extraction:

-

Extract the organic acids with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) layer. Repeat the extraction for a second time and pool the organic layers.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine, to form trimethylsilyl (TMS) derivatives.

-

Incubate at a controlled temperature (e.g., 70-90°C) for 15-30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the individual organic acids based on their volatility and interaction with the column stationary phase.

-